N-cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C16H23N3O4S and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
A study by Galeazzi, Mobbili, and Orena (1996) discusses a method for synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones through intramolecular cyclization of N-(2-alken-1-yl)amides, which is a relevant technique for creating compounds similar to N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide. This approach is significant for synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, like (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi, Mobbili, & Orena, 1996).
Corrosion Inhibition
Yıldırım and Cetin (2008) investigated 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, synthesizing compounds through amidation and 1,3-dipolar cycloaddition reactions, for their corrosion prevention efficiencies. This research highlights the application of acetamide derivatives in corrosion inhibition, providing insights into the potential industrial applications of compounds like N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Heterocyclic Assemblies Formation
Obydennov et al. (2017) demonstrated the use of 2-(1,3-thiazolidin-2-ylidene)acetamides as 2-enamides in cyclocondensation reactions, leading to the formation of new heterocyclic assemblies, including 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. This study contributes to the understanding of how acetamide derivatives can be involved in the synthesis of complex heterocyclic structures, relevant to the pharmaceutical and chemical industries (Obydennov et al., 2017).
Antitumor Activity
Albratty, El-Sharkawy, and Alam (2017) explored the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide. The resulting compounds were tested for their antitumor activity, with some showing promising inhibitory effects on different cell lines. This research underlines the potential therapeutic applications of N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide derivatives in cancer treatment (Albratty, El-Sharkawy, & Alam, 2017).
Safety and Hazards
Properties
IUPAC Name |
N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c20-15(17-13-5-1-2-6-13)12-18-11-14(7-8-16(18)21)24(22,23)19-9-3-4-10-19/h7-8,11,13H,1-6,9-10,12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXHDOCTEGKERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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